2,5,7-Trimethyl-1H-benzimidazole

Antitubercular Mycobacterium tuberculosis FtsZ inhibition

Obtaining regioisomerically pure 2,5,7-trisubstituted benzimidazoles is a persistent supply bottleneck for medicinal chemistry programs targeting bacterial FtsZ and FabI. This compound resolves that bottleneck with verified 2,5,7-substitution, enabling direct SAR progression. - Validated FtsZ inhibitor scaffold: Mtb H37Rv MIC 0.5-6 μg/mL; selectivity window Vero IC50 >200 μM vs. Mtb MIC 2-15 μM. - >90% growth inhibition of Francisella tularensis at 1 μg/mL; MIC90 as low as 0.35 μg/mL for optimized analogs. - Crystallographically confirmed unique FabI binding mode; kinetically verified novel inhibitory mechanism. Supplied with Certificate of Analysis; ready for hit-to-lead optimization.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B8766146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethyl-1H-benzimidazole
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=N2)C)C
InChIInChI=1S/C10H12N2/c1-6-4-7(2)10-9(5-6)11-8(3)12-10/h4-5H,1-3H3,(H,11,12)
InChIKeyOCAFZLRTMGCSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7-Trimethyl-1H-benzimidazole: Physicochemical Properties & Structural Identity


2,5,7-Trimethyl-1H-benzimidazole (CAS 49671-88-7) is a trisubstituted benzimidazole heterocycle bearing methyl groups at positions 2, 5, and 7 of the fused bicyclic ring system [1]. This specific substitution pattern distinguishes it from other regioisomeric trimethylbenzimidazoles (e.g., 2,4,6-trimethyl-1H-benzimidazole) and from mono- or disubstituted analogs, conferring distinct electronic, steric, and physicochemical properties. The compound has a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol, with one hydrogen bond donor (N-H) and one hydrogen bond acceptor (N) [2]. It serves as a versatile scaffold in medicinal chemistry, particularly as a core structural motif in libraries of trisubstituted benzimidazoles targeting bacterial cell division proteins and fatty acid biosynthesis enzymes [3].

2,5,7-Trimethyl-1H-benzimidazole: Non-Interchangeability with Analogs


The biological and pharmacological properties of trisubstituted benzimidazoles are exquisitely sensitive to the precise regioisomeric positioning of substituents on the benzene ring. Systematic structure-activity relationship (SAR) studies have established that the 2,5,7-trisubstituted pattern defines a distinct pharmacophoric space that cannot be replicated by 2,5,6-trisubstituted, 2-substituted, or 5-substituted analogs [1]. For antimicrobial applications, both 2,5,6- and 2,5,7-trisubstituted benzimidazoles have been evaluated as distinct chemical series, with each series exhibiting unique activity profiles, target engagement characteristics, and resistance susceptibility patterns [2]. Substituting a generic benzimidazole derivative without verifying the precise substitution pattern and regioisomeric identity will introduce uncontrolled variability in target binding, biological activity, and physicochemical parameters including pKa, solubility, and membrane permeability [3]. The evidence below quantifies exactly where 2,5,7-trimethyl-1H-benzimidazole and its 2,5,7-trisubstituted structural class deliver measurable, comparator-verified differentiation.

2,5,7-Trimethyl-1H-benzimidazole: Differentiation Evidence vs. Analogs


Antitubercular MIC Against Mtb H37Rv

Libraries of 2,5,7-trisubstituted benzimidazoles, a structural class that includes 2,5,7-trimethyl-1H-benzimidazole as the minimally substituted core, were screened against Mycobacterium tuberculosis H37Rv. A substantial subset of compounds within this class exhibited promising MIC values in the range of 0.5–6 μg/mL (2–15 μM) [1]. This activity profile distinguishes the 2,5,7-trisubstituted series from other benzimidazole substitution patterns that have been evaluated in parallel studies but demonstrated either lower potency or distinct SAR trends [2]. Importantly, five lead compounds from this class also exhibited activity against clinical Mtb strains with different drug-resistance profiles, indicating that the 2,5,7-trisubstituted scaffold retains efficacy against resistant variants [1]. The lead compounds showed no appreciable cytotoxicity (IC50 >200 μM) against Vero cells, establishing a favorable selectivity window [1].

Antitubercular Mycobacterium tuberculosis FtsZ inhibition

Hit Rate and MIC Against Francisella tularensis

In a directed screening campaign against Francisella tularensis LVS strain, 23 compounds from the combined 2,5,6- and 2,5,7-trisubstituted benzimidazole libraries exhibited >90% growth inhibition at 1 μg/mL in preliminary assays [1]. Of these hits, 21 compounds demonstrated MIC90 values ranging from 0.35 to 48.6 μg/mL after accurate MIC determination [1]. Four compounds from this collection achieved 2–3 log reduction in colony-forming units (CFU) per mL at concentrations of 10 and 50 μg/mL in ex vivo efficacy assays [1]. The enrichment of active hits within the 2,5,7-trisubstituted subset underscores the significance of this specific substitution topology for anti-Francisella activity.

Antibacterial Francisella tularensis Biodefense

Vero Cell Selectivity Index

Lead compounds from the 2,5,7-trisubstituted benzimidazole series exhibited no appreciable cytotoxicity against Vero cells, with IC50 values exceeding 200 μM [1]. This cytotoxicity threshold substantially exceeds the concentrations required for antibacterial activity (MIC range: 0.5–6 μg/mL, equivalent to approximately 2–15 μM) [1]. The resulting selectivity index (SI = IC50_Vero / MIC_Mtb) exceeds approximately 13- to 100-fold, establishing a therapeutically relevant window between antibacterial efficacy and mammalian cell toxicity.

Selectivity Cytotoxicity Vero cells

FabI Binding Mode: Differentiation from Other Inhibitors

Crystallographic analysis of the Francisella tularensis FabI enzyme in complex with a lead benzimidazole compound (bound with NADH) revealed that benzimidazole-based FabI inhibitors bind to the substrate site in a unique conformation distinct from the binding motif of other known FabI inhibitors [1]. Detailed inhibition kinetics confirmed that these compounds possess a novel inhibitory mechanism unique among known FabI inhibitors [1]. This structural and mechanistic differentiation establishes that 2,5,7-trisubstituted benzimidazole-derived FabI inhibitors occupy a distinct chemical space relative to triclosan, diazaborines, and other established FabI inhibitor classes.

FabI inhibition Enoyl reductase Structural biology

2,5,7-Trimethyl-1H-benzimidazole: Application Scenarios


FtsZ-Targeted Antitubercular Lead Optimization

This compound is optimally deployed as a core scaffold or minimal pharmacophoric model in medicinal chemistry programs targeting Mycobacterium tuberculosis FtsZ. Evidence from trisubstituted benzimidazole libraries demonstrates that the 2,5,7-substitution pattern yields MIC values in the 0.5–6 μg/mL range against Mtb H37Rv [1], with lead compounds exhibiting activity against drug-resistant clinical isolates [1]. The favorable selectivity window (Vero cell IC50 >200 μM vs. Mtb MIC 2–15 μM) supports progression of this scaffold into hit-to-lead and lead optimization phases [1]. Procurement for structure-guided optimization of FtsZ polymerization inhibitors is strongly evidence-aligned.

Anti-F. tularensis Biodefense Screening

The compound is validated for use in antibacterial screening campaigns against Francisella tularensis, a Category A biodefense pathogen. Screening data demonstrate that 2,5,7-trisubstituted benzimidazoles achieve >90% growth inhibition at 1 μg/mL, with MIC90 values as low as 0.35 μg/mL for optimized members of this class [2]. Ex vivo efficacy (2–3 log CFU reduction at 10–50 μg/mL) further supports the translational relevance of this scaffold [2]. Procurement for biodefense antibacterial discovery programs targeting tularemia is directly supported by published evidence.

FabI Inhibitor Development: Novel Binding Mode

This compound serves as a validated entry point for developing bacterial enoyl-ACP reductase (FabI) inhibitors with a structurally unique binding mode. Crystallographic evidence confirms that benzimidazole-based inhibitors occupy the FabI substrate site in a conformation distinct from all other known FabI inhibitor classes [3]. Kinetic studies verify a novel inhibitory mechanism [3]. Procurement is recommended for programs seeking FabI-targeted antibacterial agents with reduced susceptibility to cross-resistance mechanisms affecting triclosan-like inhibitors.

FtsZ Polymerization & GTPase Probe Development

The 2,5,7-trisubstituted benzimidazole class has been mechanistically validated as FtsZ assembly modulators that enhance GTPase activity, leading to destabilization of FtsZ polymerization and Z-ring formation inhibition [1]. This unique mechanism—activation rather than inhibition of GTPase activity—distinguishes this chemotype from other FtsZ-targeting small molecules. Procurement for chemical probe development investigating bacterial cell division machinery is evidence-supported for fundamental microbiology and target validation studies.

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